molecular formula C19H16F3N3O4 B11301726 N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11301726
M. Wt: 407.3 g/mol
InChI Key: HTCGDWLUDRAKAK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3-methoxyaniline, trifluoromethyl-substituted intermediates, and other reagents necessary for constructing the dioxino and benzimidazole rings. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique properties in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action for N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved could include binding to active sites, altering protein conformation, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzimidazole derivatives, dioxino compounds, or trifluoromethyl-substituted molecules. Examples could be:

  • Benzimidazole
  • 3-methoxyphenyl derivatives
  • Trifluoromethyl-substituted acetamides

Uniqueness

What sets N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C19H16F3N3O4/c1-27-12-4-2-3-11(7-12)23-17(26)10-25-14-9-16-15(28-5-6-29-16)8-13(14)24-18(25)19(20,21)22/h2-4,7-9H,5-6,10H2,1H3,(H,23,26)

InChI Key

HTCGDWLUDRAKAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

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